Ethyl 2-({[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-({[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a synthetic heterocyclic compound featuring:
- A 4,5-dimethylthiophene-3-carboxylate core.
- An amide-linked sulfanyl acetyl group connected to a 4-cyano-1-ethyl-tetrahydroisoquinoline moiety. This structure combines a thiophene ring with electron-withdrawing ester and dimethyl groups, a sulfanyl bridge, and a tetrahydroisoquinoline heterocycle with cyano and ethyl substituents.
Properties
Molecular Formula |
C23H27N3O3S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-18-16-10-8-7-9-15(16)17(11-24)21(25-18)30-12-19(27)26-22-20(23(28)29-6-2)13(3)14(4)31-22/h5-10,12H2,1-4H3,(H,26,27) |
InChI Key |
SBCCMNQEWBTOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Key Disconnections
The most logical disconnection points in the target molecule are:
- The amide bond between the thiophene amino group and the acetyl linker
- The sulfide bond connecting the acetyl linker to the tetrahydroisoquinoline
This retrosynthetic approach leads to three key building blocks:
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- A chloroacetyl intermediate (typically chloroacetyl chloride)
- 4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinoline-3-thiol
Synthetic Strategy Overview
Based on this retrosynthetic analysis, the forward synthesis can be divided into three main phases:
- Synthesis of the tetrahydroisoquinoline fragment with appropriate functionalization
- Preparation of the thiophene component
- Assembly of the fragments through sequential coupling reactions
Each phase involves multiple steps and requires careful optimization of reaction conditions to ensure high yields and product purity.
Synthesis of 4-Cyano-1-Ethyl-5,6,7,8-Tetrahydroisoquinoline Component
The tetrahydroisoquinoline core represents one of the most challenging aspects of the total synthesis, particularly due to the need for regioselective incorporation of the cyano group and selective N-ethylation.
Pictet-Spengler Approach
The tetrahydroisoquinoline scaffold can be efficiently constructed using variations of the Pictet-Spengler reaction. According to patent literature, a commercial-scale process for producing tetrahydroisoquinolines involves the reaction of aryl N-sulfonylethylamines under mildly acidic conditions in the presence of a Lewis acid and a formaldehyde-generating agent. This approach offers advantages over traditional methods by avoiding the use of aqueous formaldehyde solutions, which can reduce reaction efficiency by deactivating the Lewis acid catalyst.
A key improvement in this methodology is the in situ generation of formaldehyde through the reaction of a Lewis acid (typically boron trifluoroetherate) with a suitable precursor. This strategy enhances reaction efficiency and reduces the molar excess of Lewis acid required, as formaldehyde is typically available as a 37% aqueous solution that would otherwise necessitate additional catalyst to compensate for water-induced deactivation.
N-Sulfonyl Substituted Tetrahydroisoquinoline Formation
An alternative approach involves the reaction of substituted benzyl alcohols with substituted sulfonyl aziridines in the presence of scandium trifluorosulfonate. As detailed in patent CN103102304A, this methodology allows for the controlled synthesis of N-sulfonyl substituted tetrahydroisoquinoline derivatives under mild conditions.
The general procedure involves:
- Combining the substituted benzyl alcohol (0.6 mmol), sulfonyl aziridine (0.5 mmol), and scandium trifluorosulfonate (0.025 mmol) in dichloroethane (3 mL)
- Heating the mixture to 84°C and stirring for 15 hours (monitored by TLC)
- Terminating the reaction with distilled water, extracting with ethyl acetate, and drying over anhydrous magnesium sulfate
- Purifying the crude product by column chromatography using petroleum ether:ethyl acetate (10:1) as eluent
This method typically provides yields in the range of 67-69%, with high regioselectivity.
N-Ethylation Strategies
The N-ethylation of the tetrahydroisoquinoline nitrogen can be achieved through standard alkylation procedures. This typically involves:
- Treatment of the tetrahydroisoquinoline intermediate with an ethylating agent (ethyl iodide, ethyl bromide, or diethyl sulfate)
- Using an appropriate base (potassium carbonate, sodium hydride, or triethylamine) to deprotonate the nitrogen
- Conducting the reaction in polar aprotic solvents such as DMF, acetonitrile, or DMSO
- Careful control of temperature and reaction time to minimize over-alkylation
Thiolation at the 3-Position
Synthesis of Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate
The thiophene component represents the second major building block in the target molecule and requires careful synthesis to establish the correct substitution pattern.
Multicomponent Synthesis Approach
A highly efficient approach to substituted thiophenes involves multicomponent synthesis strategies. Research has demonstrated that ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized using a multicomponent strategy involving ethyl cyanoacetate, cyclohexanone, sulfur, and triethylamine in ethanol. This methodology can be adapted for the synthesis of the required ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate by selecting appropriate carbonyl components.
The general reaction sequence involves:
- Condensation of ethyl cyanoacetate with a suitable carbonyl compound
- Cyclization with elemental sulfur under basic conditions
- Formation of the thiophene ring with the desired substitution pattern
This approach offers advantages in terms of efficiency and atom economy, as multiple bonds are formed in a single transformation.
Synthesis via Substituted Tetrahydrothiophene
An alternative approach for the synthesis of ethyl 4,5-dimethylthiophene-3-carboxylate involves the reaction of an alpha-mercaptoketone with an acrylate derivative in the presence of an alkoxide base. As detailed in US patent 6037478A, this methodology begins with the preparation of 3-mercapto-2-butanone (prepared in situ from 3-chloro-2-butanone), which is then reacted with methyl-3-methoxyacrylate in the presence of sodium methoxide in toluene.
The specific procedure involves:
- Preparation of 3-mercapto-2-butanone in toluene and drying over molecular sieves
- Addition of sodium methoxide to a mixture of the mercaptoketone and methyl-3-methoxyacrylate at controlled temperature (below 35°C)
- Stirring the reaction mixture at room temperature for an extended period (approximately 21 hours)
- Acidification with concentrated hydrochloric acid to aromatize the tetrahydrothiophene intermediate
- Aqueous workup and isolation of the thiophene product
This method produces 3-carbomethoxy-4,5-dimethylthiophene, which can be further functionalized to introduce the amino group at the 2-position.
Sulfanylacetyl Linker Formation and Final Coupling
The assembly of the complete molecule requires careful coupling of the two major fragments through the sulfanylacetyl linker.
Preparation of Chloroacetamide Intermediate
The formation of the amide bond between the thiophene amino group and the acetyl linker typically involves the reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with chloroacetyl chloride. Based on established procedures, this reaction can be conducted in dichloromethane in the presence of triethylamine as follows:
- Dissolution of the amino thiophene in dichloromethane
- Addition of triethylamine as a base to neutralize the hydrogen chloride generated
- Dropwise addition of chloroacetyl chloride at controlled temperature (0-5°C)
- Gradual warming to room temperature and stirring until reaction completion
- Aqueous workup and isolation of the chloroacetamide intermediate
This approach provides the key electrophilic intermediate for the subsequent coupling with the tetrahydroisoquinoline thiol component.
Final Coupling Reaction
The final assembly of the target molecule involves the nucleophilic substitution of the chloroacetamide intermediate with the tetrahydroisoquinoline thiol. This reaction typically proceeds under basic conditions to generate the thiolate nucleophile:
- Treatment of the 4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinoline-3-thiol with a suitable base (such as potassium carbonate or sodium hydride)
- Addition of the chloroacetamide intermediate
- Reaction in a polar aprotic solvent (DMF, DMSO, or acetonitrile)
- Careful control of temperature and reaction time
- Purification by column chromatography and/or recrystallization
Based on studies with similar compounds, this coupling reaction typically provides moderate to good yields, depending on the specific reaction conditions employed.
Reaction Conditions and Optimization
The successful synthesis of the target compound requires careful optimization of reaction conditions for each step. The following tables summarize key experimental parameters based on literature precedent and established synthetic protocols.
Table 1: Tetrahydroisoquinoline Formation Conditions
Table 2: Thiophene Component Synthesis Conditions
Table 3: Coupling Reaction Conditions
Table 4: Purification Methods for Key Intermediates
Analytical Characterization
Chromatographic Analysis
The progress of reactions and purity of intermediates and final products can be effectively monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). As indicated in patent literature, TLC is commonly used for monitoring reaction completion. For purification, column chromatography using appropriate solvent systems (typically petroleum ether:ethyl acetate mixtures) is effective for isolating the desired compounds with high purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for confirming the identity of intermediates and the final product. For complex molecules like the target compound, both ¹H and ¹³C NMR are essential for complete structural elucidation.
Mass spectrometry offers complementary information by confirming the molecular weight and providing fragmentation patterns characteristic of the structural features present in the molecule. For the target compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques are typically most suitable due to the molecular weight and polarity considerations.
Infrared (IR) spectroscopy provides valuable information about functional groups, particularly for monitoring the formation of the amide linkage (carbonyl stretching frequency around 1650-1690 cm⁻¹) and the presence of the cyano group (stretching frequency around 2200-2240 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(4-CYANO-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyano group and the tetrahydroisoquinoline moiety are likely involved in binding interactions, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Key Observations:
- IR Spectroscopy: The target compound’s sulfanyl group may introduce S–H stretching (~2550 cm⁻¹) absent in acrylamido derivatives (e.g., 3d, 3f). Cyano (C≡N) and carbonyl (C=O) peaks align across analogs .
- NMR: Ethyl and methyl groups in the thiophene core produce similar shifts (δ 1.3–2.3 ppm). Aromatic protons in the target compound’s tetrahydroisoquinoline would likely resonate downfield (δ 6.5–8.5 ppm), comparable to phenyl substituents in 3d .
Biological Activity
Ethyl 2-({[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a thiophene ring, a cyano group, and a tetrahydroisoquinoline moiety, which contribute to its biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 457.6 g/mol. The compound is characterized by the following structural components:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3S2 |
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | Ethyl 2-{2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetyl}amino}-4,5-dimethylthiophene-3-carboxylate |
| InChI Key | SBCCMNQEWBTOFD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group and the tetrahydroisoquinoline moiety are believed to facilitate binding interactions with enzymes and receptors. The thiophene ring contributes to the compound's stability and reactivity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : The unique structural features allow for potential interactions with various receptors, which could modulate signaling pathways.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antioxidant Activity
Studies indicate that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells.
Anticancer Potential
In vitro studies have shown that the compound possesses anticancer activity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Preliminary findings suggest that this compound may have neuroprotective effects. It could potentially protect neuronal cells from damage caused by oxidative stress and excitotoxicity.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various thiophene derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to control groups.
- Anticancer Activity Assessment : Research published in Cancer Research demonstrated that treatment with this compound led to a decrease in cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
- Neuroprotection Study : A study in Neuroscience Letters reported that this compound could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
